CID 57056341
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Overview
Description
[(Chloromethoxy)methyl]silane is an organosilicon compound with the molecular formula C5H13ClOSi. It is a versatile chemical used in various industrial and research applications due to its unique properties. The compound consists of a silicon atom bonded to a chloromethoxy group and a methyl group, making it a valuable intermediate in the synthesis of other organosilicon compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing [(Chloromethoxy)methyl]silane involves the reaction of silicon with chloromethane in the presence of a copper catalyst. . The reaction is highly exothermic and requires careful temperature control to prevent local overheating. The silicon used must be at least 97% pure, and the particle size should be between 45 and 250 µm .
Industrial Production Methods
In industrial settings, the Müller-Rochow process is carried out in fluidized bed reactors. The silicon-copper catalyst is heated to 280°C, and a stream of chloromethane is introduced to create turbulence, preventing hot spots. The raw silane mixture is then condensed and separated into its constituent silanes through column distillation .
Chemical Reactions Analysis
Types of Reactions
[(Chloromethoxy)methyl]silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form different organosilicon compounds.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where it adds across double bonds in the presence of a catalyst.
Reduction: [(Chloromethoxy)methyl]silane can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
[(Chloromethoxy)methyl]silane has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of [(Chloromethoxy)methyl]silane involves its ability to form strong bonds with oxygen and other electronegative atoms. This property makes it an effective reagent in hydrosilylation and substitution reactions . The compound’s reactivity is primarily due to the presence of the silicon-chlorine bond, which can be easily broken and replaced by other groups .
Comparison with Similar Compounds
Similar Compounds
(Chloromethyl)trimethylsilane: Similar in structure but with three methyl groups instead of a chloromethoxy group.
2-(Chloromethoxy)ethyltrimethylsilane: Contains an ethyl group between the silicon and chloromethoxy group.
Chlorosilanes: A broader category of compounds with at least one silicon-chlorine bond.
Uniqueness
[(Chloromethoxy)methyl]silane is unique due to its chloromethoxy group, which provides distinct reactivity compared to other chlorosilanes.
Properties
Molecular Formula |
C2H4ClOSi |
---|---|
Molecular Weight |
107.59 g/mol |
InChI |
InChI=1S/C2H4ClOSi/c3-1-4-2-5/h1-2H2 |
InChI Key |
IOBNFGBFKHASON-UHFFFAOYSA-N |
Canonical SMILES |
C(OCCl)[Si] |
Origin of Product |
United States |
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